N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Description
N1-methyl-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C13H16N4O7S and its molecular weight is 372.35. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Applications
Oxazolidinones, such as U-100592 and U-100766, showcase a novel class of antimicrobial agents with a unique mechanism for inhibiting bacterial protein synthesis. These compounds have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, including strains resistant to other antibiotics. The presence of human serum does not affect their antibacterial activities, making them promising candidates for treating infections (Zurenko et al., 1996).
Synthetic Chemistry Applications
The compound and its relatives have also found use in synthetic chemistry. A safer and more convenient methodology for the large-scale preparation of sulfamides has been reported using N-sulfamoyloxazolidin-2-one derivatives. This approach offers an alternative to using strong electrophilic and hazardous reagents, exploring the scope of using N-sulfamoyloxazolidinones to prepare nonsymmetrical sulfamides (Borghese et al., 2006).
Antimicrobial Compound Synthesis
Additionally, oxazolidinone derivatives have been synthesized with potential antimicrobial activities. For instance, derivatives like N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides show significant activities against bacterial and fungal strains, indicating the versatility of oxazolidinone derivatives in developing new antimicrobial agents (Babu et al., 2013).
Mechanistic Insights and Methodological Advances
The chemical behavior of oxazolidinone derivatives under various conditions has been explored to understand their reaction mechanisms and to develop novel synthetic routes. For example, reactions involving oxazolidinone derivatives have been studied for their potential in creating new compounds through mechanisms such as SN2 reactions, providing valuable insights into the chemistry of oxazolidinones and their applications in synthesis (Mamedov et al., 2016).
Properties
IUPAC Name |
N-methyl-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O7S/c1-14-12(18)13(19)15-8-11-16(6-7-24-11)25(22,23)10-4-2-9(3-5-10)17(20)21/h2-5,11H,6-8H2,1H3,(H,14,18)(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJPLZXTTQAQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.